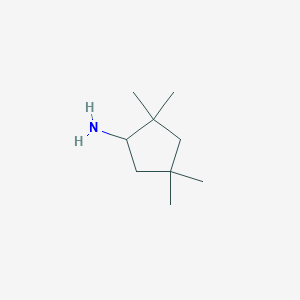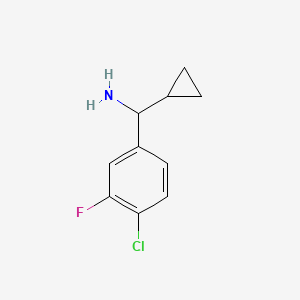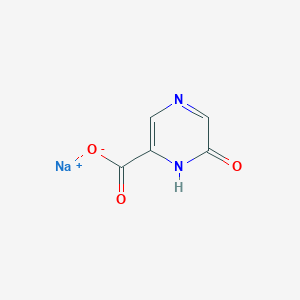
Sodium 6-hydroxypyrazine-2-carboxylate
概要
説明
Sodium 6-hydroxypyrazine-2-carboxylate is a chemical compound with the CAS Number: 1314975-91-1 . It has a molecular weight of 162.08 and its IUPAC name is sodium 6-hydroxy-2-pyrazinecarboxylate .
Molecular Structure Analysis
The molecular formula of this compound is C5H3N2NaO3 . The InChI code is 1S/C5H4N2O3.Na/c8-4-2-6-1-3 (7-4)5 (9)10;/h1-2H, (H,7,8) (H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .科学的研究の応用
Bioconversion and Synthesis
Sodium 6-hydroxypyrazine-2-carboxylate is utilized in various bioconversion and synthetic processes. One notable example is its role in the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a building block for antituberculous agents. This process employs Agrobacterium sp. DSM 6336 and results in a significant yield of the product (Wieser, Heinzmann, & Kiener, 1997). Additionally, the compound has been involved in the synthesis of 2-hydroxypyrazines through a double condensation process, which is significant in medicinal chemistry (Legrand & Janin, 2022).
Biotransformation and Hydroxylation
This compound also plays a role in biotransformation processes. An example is the enzymatic hydroxylation of various heterocyclic carboxylic acids, including pyrazine carboxylic acids, by Ralstonia/Burkholderia sp. strain DSM 6920 (Tinschert, Tschech, Heinzmann, & Kiener, 2000). This process highlights the compound's relevance in the preparation of hydroxylated derivatives.
Chemical Synthesis and Labelling
In chemical synthesis, the compound is involved in the synthesis of carbon-14 labelled antimicrobial agents, such as apalcillin-14C sodium, for use in metabolic studies (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981). This application demonstrates its utility in creating radiolabeled compounds for pharmaceutical research.
Novel Applications in Chemistry
New applications of this compound in chemistry include its role in the synthesis of 2-hydroxytetrazole derivatives and its involvement in the synthesis of hydroxypyrazine derivatives for pharmaceutical purposes (Giles, Lewis, Oxley, & Quick, 1999); (Zav’yalov & Zavozin, 1978). These findings underscore the compound's versatility in organic synthesis and drug development.
Safety and Hazards
The safety information for Sodium 6-hydroxypyrazine-2-carboxylate indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 symbol, which represents ‘Exclamation mark’ and indicates that the substance is harmful if swallowed, causes skin irritation, serious eye irritation, or respiratory irritation .
作用機序
Target of Action
Sodium 6-hydroxypyrazine-2-carboxylate is a key intermediate in the synthesis of Favipiravir , a broad-spectrum antiviral drug . The primary target of Favipiravir is the viral RNA-dependent RNA polymerase (RdRp) enzyme . RdRp is crucial for the replication of RNA viruses, making it an effective target for antiviral drugs .
Mode of Action
Upon cellular uptake, Favipiravir is converted to its active form, favipiravir-RTP . This active form inhibits the RdRp enzyme, thereby blocking virus replication . The viral RNA polymerase mistakenly recognizes the structure of favipiravir-RTP as a purine nucleotide (adenosine and guanosine), leading to the inhibition of viral replication .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis pathway of Favipiravir . The compound is used as an intermediate in the synthesis of Favipiravir, which then acts on the RNA replication pathway of the virus by inhibiting the RdRp enzyme .
Pharmacokinetics
Favipiravir is known for its good safety profile and pharmacokinetic properties . More detailed pharmacokinetic studies would be needed to understand the ADME properties of this compound itself.
Result of Action
The result of the action of this compound is the synthesis of Favipiravir . Favipiravir, once activated in the body, inhibits the RdRp enzyme, leading to the cessation of viral replication . This results in the control of viral infections, including influenza and COVID-19 .
Action Environment
The action environment of this compound is primarily the chemical reactions involved in the synthesis of Favipiravir . The efficacy and stability of the compound can be influenced by various factors such as temperature, pH, and the presence of other reactants
生化学分析
Biochemical Properties
Sodium 6-hydroxypyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrazinecarboxylate ligands, which are known for their antimicrobial and antifungal properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, it can undergo reductive degradation by specific bacterial strains, leading to the formation of intermediate compounds . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing its adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s activity and function within the cell. For example, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism.
特性
IUPAC Name |
sodium;6-oxo-1H-pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-2-6-1-3(7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZDRJZUOTQHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314975-91-1 | |
| Record name | sodium 6-hydroxypyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



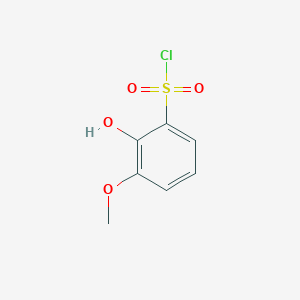
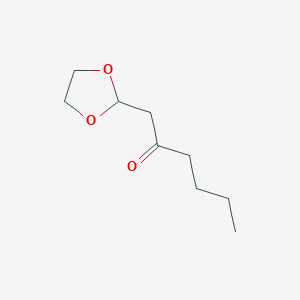
![4-[2-(Chlorosulfonyl)ethyl]benzoic acid](/img/structure/B1396096.png)
![[2-(1H-imidazol-1-yl)-1,1-dimethylethyl]amine](/img/structure/B1396098.png)
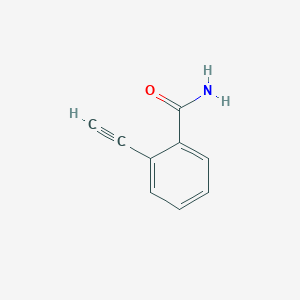
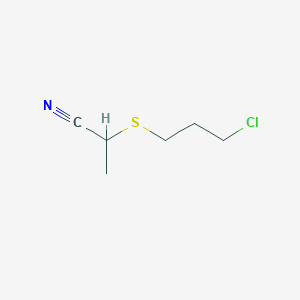


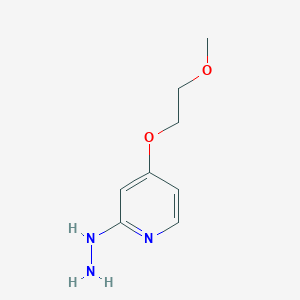
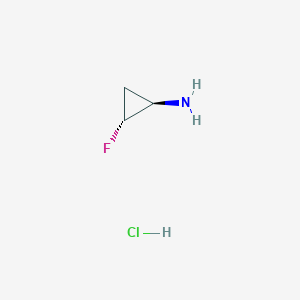
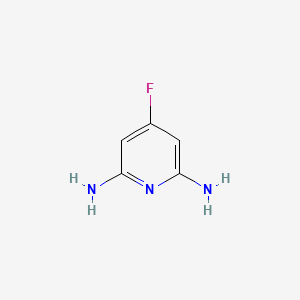
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
